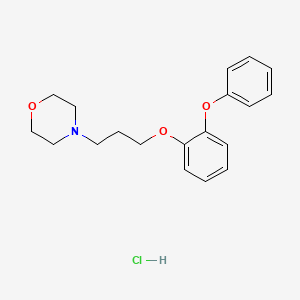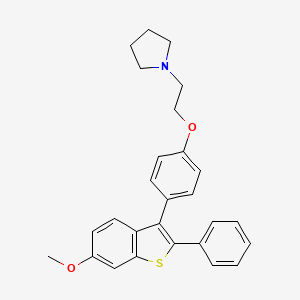
Pyrrolidine, 1-(2-(4-(6-methoxy-2-phenylbenzo(b)thien-3-yl)phenoxy)ethyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine, 1-(2-(4-(6-methoxy-2-phenylbenzo(b)thien-3-yl)phenoxy)ethyl)-, hydrochloride: is a chemical compound with the molecular formula C27H27NO2S and a molecular weight of 429.578 . This compound is known for its complex structure, which includes a pyrrolidine ring, a phenylbenzo(b)thienyl group, and a methoxy group. It is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-(2-(4-(6-methoxy-2-phenylbenzo(b)thien-3-yl)phenoxy)ethyl)-, hydrochloride typically involves multiple steps, including the formation of the pyrrolidine ring and the attachment of the phenylbenzo(b)thienyl group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to be efficient and cost-effective, ensuring that the compound can be produced in sufficient quantities for research and commercial applications .
化学反応の分析
Types of Reactions
Pyrrolidine, 1-(2-(4-(6-methoxy-2-phenylbenzo(b)thien-3-yl)phenoxy)ethyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often leading to the formation of simpler compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may produce alcohols or amines .
科学的研究の応用
Pyrrolidine, 1-(2-(4-(6-methoxy-2-phenylbenzo(b)thien-3-yl)phenoxy)ethyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which Pyrrolidine, 1-(2-(4-(6-methoxy-2-phenylbenzo(b)thien-3-yl)phenoxy)ethyl)-, hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context and concentration of the compound .
類似化合物との比較
Similar Compounds
Some compounds similar to Pyrrolidine, 1-(2-(4-(6-methoxy-2-phenylbenzo(b)thien-3-yl)phenoxy)ethyl)-, hydrochloride include:
Pyrrolidine derivatives: Compounds with similar pyrrolidine ring structures.
Phenylbenzo(b)thienyl derivatives: Compounds with similar phenylbenzo(b)thienyl groups.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
34289-01-5 |
|---|---|
分子式 |
C27H27NO2S |
分子量 |
429.6 g/mol |
IUPAC名 |
1-[2-[4-(6-methoxy-2-phenyl-1-benzothiophen-3-yl)phenoxy]ethyl]pyrrolidine |
InChI |
InChI=1S/C27H27NO2S/c1-29-23-13-14-24-25(19-23)31-27(21-7-3-2-4-8-21)26(24)20-9-11-22(12-10-20)30-18-17-28-15-5-6-16-28/h2-4,7-14,19H,5-6,15-18H2,1H3 |
InChIキー |
UBSYZHNXWQNAPG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C(=C(S2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-[[2-[4-(4-ethoxycarbonylanilino)quinolin-2-yl]quinolin-4-yl]amino]benzoate](/img/structure/B14683838.png)
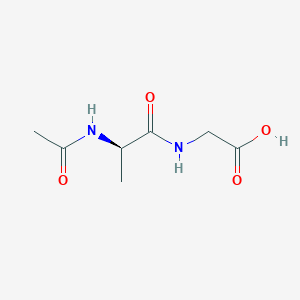
![2-[(E)-(2-Chlorophenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14683848.png)
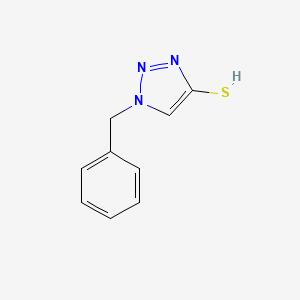
![9-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-n-methyl-n-propylnonanamide](/img/structure/B14683856.png)
![2-[4-(2-Phenylethenyl)phenyl]-1-benzothiophene](/img/structure/B14683875.png)
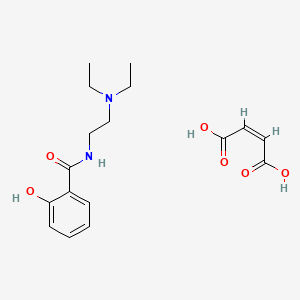
![5-[[[4-[2-[(3-Hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]-2-methoxyphenol](/img/structure/B14683904.png)
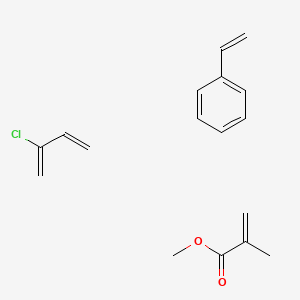
![Propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]-](/img/structure/B14683916.png)

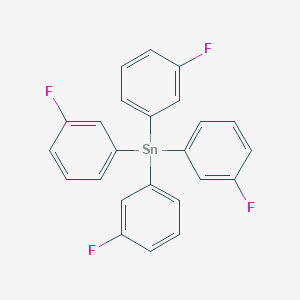
![3,4-Dichloro-N-[(E)-(dimethylamino)methylidene]benzamide](/img/structure/B14683936.png)
